4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole
CAS No.: 1183069-91-1
Cat. No.: VC3395413
Molecular Formula: C7H11BrN2O2S
Molecular Weight: 267.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183069-91-1 |
|---|---|
| Molecular Formula | C7H11BrN2O2S |
| Molecular Weight | 267.15 g/mol |
| IUPAC Name | 4-bromo-1-(2-ethylsulfonylethyl)pyrazole |
| Standard InChI | InChI=1S/C7H11BrN2O2S/c1-2-13(11,12)4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 |
| Standard InChI Key | MRBHNINPUCNMGS-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)CCN1C=C(C=N1)Br |
| Canonical SMILES | CCS(=O)(=O)CCN1C=C(C=N1)Br |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-Bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole features a pyrazole core with a bromine atom at the 4-position and a [2-(ethanesulfonyl)ethyl] group attached to the N1 position. The pyrazole ring consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The bromine atom at position 4 represents a significant structural feature that influences the compound's reactivity profile and serves as a valuable site for potential synthetic modifications. This structural arrangement bears similarities to other brominated pyrazoles like 4-bromo-1-methyl-1H-pyrazole , which contains a simpler methyl substituent at the N1 position.
The [2-(ethanesulfonyl)ethyl] substituent at the N1 position introduces a sulfonyl functional group (SO₂), which likely confers specific physicochemical properties to the molecule. This functional group typically influences solubility characteristics, polarity, and potential for hydrogen bonding interactions. The ethyl group attached to the sulfonyl moiety contributes to the lipophilicity of the molecule, creating a balance between hydrophilic and hydrophobic properties that could influence its biological and pharmaceutical behavior.
Physical Properties
Based on structurally similar compounds like 4-bromo-1-methyl-1H-pyrazole and other pyrazole derivatives, 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole is likely to exist as a crystalline solid at room temperature. The physical properties of such pyrazole derivatives are significantly influenced by the nature and position of substituents. The presence of the bromine atom and sulfonyl group would confer specific solubility characteristics that differ from unsubstituted pyrazoles.
Chemical Reactivity
The reactivity of 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole would be influenced significantly by both the pyrazole core and its substituents. The bromine atom at the 4-position represents a versatile handle for further chemical transformations, particularly cross-coupling reactions. Similar brominated pyrazoles have been utilized in reactions such as Suzuki and Sonogashira couplings, suggesting that our target compound could serve as a valuable synthetic intermediate for constructing more complex molecules .
The sulfonyl group in the N1 substituent would impart electron-withdrawing characteristics, potentially influencing the electron density in the pyrazole ring and consequently affecting the reactivity of the bromine atom. This electronic effect could be leveraged in regioselective transformations. Additionally, the sulfonyl group itself could participate in certain chemical reactions, providing another site for potential structural modifications and expanding the synthetic utility of the compound.
Synthesis Methods
Bromination Strategies
The synthesis of 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole would likely follow established methods for preparing brominated pyrazole derivatives. Based on the synthetic approach described for 4-bromo-1-(2-fluorophenyl)-1H-pyrazole, a viable bromination strategy could involve the treatment of 1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole with bromine in acetic acid. In the referenced synthesis, 1-(2-fluorophenyl)-1H-pyrazole was treated with bromine in acetic acid at 0°C, and the reaction mixture was stirred at room temperature for 16 hours .
The bromination reaction would proceed through an electrophilic aromatic substitution mechanism, with the bromine preferentially attacking the 4-position of the pyrazole ring. This regioselectivity is typically controlled by the electronic effects of the ring nitrogens and the N1 substituent. The reaction conditions would need to be carefully optimized to maximize yield and purity. After completion of the reaction, workup procedures similar to those described for 4-bromo-1-(2-fluorophenyl)-1H-pyrazole could be employed, including neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and purification by column chromatography .
N-Substitution Approaches
The preparation of the precursor 1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole would require effective N-substitution strategies. Based on general methods for N-substitution of pyrazoles, several approaches could be considered. One common method involves the reaction of pyrazole with an appropriate alkylating agent under basic conditions. In this case, a 2-(ethanesulfonyl)ethyl halide or similar electrophile could be used in the presence of a base like potassium carbonate or sodium hydride to achieve selective N1 alkylation.
Alternatively, the synthesis could involve a direct cyclization approach to form the N-substituted pyrazole. This method, commonly employed in pyrazole synthesis, involves the reaction of a hydrazine derivative with a suitable three-carbon synthon. For example, ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate was synthesized by reacting ethyl(ethoxymethylene)cyanoacetate with 4-fluorophenylhydrazine hydrochloride in the presence of triethylamine in ethanol, with the reaction mixture being refluxed for 2.5 hours . A similar approach could potentially be adapted for the synthesis of our target compound, using an appropriately functionalized hydrazine derivative.
Purification Techniques
Based on methods described for similar compounds, the purification of 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole would likely involve a combination of chromatographic and crystallization techniques. Flash column chromatography using appropriate solvent systems would be a primary purification method. For instance, 4-bromo-1-(2-fluorophenyl)-1H-pyrazole was purified using flash column chromatography with a 1:1 hexanes-ethyl acetate mixture .
For our target compound, the chromatographic conditions would need to be optimized based on its specific polarity characteristics, which would be influenced by the ethanesulfonyl group. Following chromatographic purification, recrystallization from suitable solvents could be employed to further enhance purity. Common solvents for recrystallizing similar compounds include ethanol, ethyl acetate, or mixtures with less polar solvents like hexanes. The specific choice would depend on the solubility profile of 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole.
Analytical Characterization
Spectroscopic Properties
The spectroscopic characterization of 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole would provide essential information about its structure and purity. Based on data from related compounds, we can anticipate certain spectral features that would be characteristic of this molecule.
In the proton (¹H) NMR spectrum, distinctive signals would be expected for the pyrazole ring protons at positions 3 and 5. For comparison, the ¹H NMR spectrum of 4-bromo-1-(2-fluorophenyl)-1H-pyrazole showed signals at δ 8.48 and 7.94 ppm for the pyrazole protons . For our target compound, similar chemical shifts would be anticipated, with the exact values influenced by the electronic effects of the [2-(ethanesulfonyl)ethyl] substituent. The [2-(ethanesulfonyl)ethyl] group would contribute additional signals, including those for the methylene protons adjacent to the pyrazole nitrogen and the sulfonyl group, as well as signals for the terminal ethyl group.
Carbon-13 (¹³C) NMR spectroscopy would complement the proton NMR data, providing valuable information about the carbon framework. Signals corresponding to the pyrazole ring carbons, the methylene carbons of the ethyl chains, and the carbon adjacent to the sulfonyl group would be expected at characteristic chemical shifts. The presence of the bromine atom would influence the chemical shift of the carbon at position 4, typically causing a downfield shift due to the electron-withdrawing nature of the bromine.
Table 1: Expected Key NMR Signals for 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole
| Proton/Carbon Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 (pyrazole) | 7.8-8.5 | - |
| H-5 (pyrazole) | 7.6-8.0 | - |
| C-3 (pyrazole) | - | 130-135 |
| C-4 (pyrazole, Br) | - | 95-105 |
| C-5 (pyrazole) | - | 135-140 |
| N-CH₂-CH₂-SO₂ | 4.2-4.5 | 47-52 |
| N-CH₂-CH₂-SO₂ | 3.2-3.5 | 52-57 |
| SO₂-CH₂-CH₃ | 2.9-3.2 | 46-51 |
| SO₂-CH₂-CH₃ | 1.2-1.4 | 6-10 |
Mass Spectrometry Analysis
Mass spectrometry would be valuable for confirming the molecular structure of 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole. The molecular formula of this compound (C₇H₁₁BrN₂O₂S) would yield a characteristic molecular ion peak in the mass spectrum. The presence of bromine would result in a distinctive isotope pattern due to the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) isotopes, producing a characteristic M and M+2 peak pattern of nearly equal intensity.
In liquid chromatography-mass spectrometry (LC-MS) analysis, we would expect to observe an [M+H]⁺ peak corresponding to the protonated molecule. For comparison, 4-bromo-1-(2-fluorophenyl)-1H-pyrazole showed an observed m/z [M+H]⁺ of 241.2 , consistent with its molecular formula. For our target compound, the expected [M+H]⁺ would be calculated based on its molecular formula, and the observation of this peak with the characteristic bromine isotope pattern would provide strong evidence for the structure.
Infrared Spectroscopy
Infrared (IR) spectroscopy would provide additional structural information about 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole, particularly regarding the functional groups present. Key IR absorption bands would include those associated with the pyrazole ring, the sulfonyl group, and the C-Br bond. The sulfonyl group (SO₂) would exhibit characteristic strong absorption bands for asymmetric and symmetric stretching, typically in the ranges of 1350-1300 cm⁻¹ and 1150-1100 cm⁻¹, respectively. The C-Br bond would show absorption in the fingerprint region, typically around 600-500 cm⁻¹.
Research Context and Future Directions
Related Compounds
Several structurally related compounds have been reported in the literature, providing context for understanding the potential properties and applications of 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole. These include 4-bromo-1-(2-fluorophenyl)-1H-pyrazole , 1-[2-(4-bromophenoxy)ethyl]-4-methyl-1H-pyrazole , and 4-bromo-1-methyl-1H-pyrazole . Each of these compounds shares the 4-bromo-1H-pyrazole core structure but differs in the substituent at the N1 position.
Comparative analysis of these related compounds provides valuable insights into the potential properties of 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole. For example, the synthesis method for 4-bromo-1-(2-fluorophenyl)-1H-pyrazole involved bromination with bromine in acetic acid, followed by purification by column chromatography . Similar synthetic approaches could be applied to our target compound, with modifications to account for differences in the N1 substituent.
Knowledge Gaps
Despite the valuable information available from structurally related compounds, significant knowledge gaps exist regarding the specific properties and applications of 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole. These gaps include:
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Optimized synthetic routes and reaction conditions specific to this compound
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Detailed physical and chemical properties, including melting point, solubility parameters, and complete spectroscopic data
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Potential biological activities and structure-activity relationships
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Coordination chemistry and metal complex formation capabilities
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Applications in materials science, catalysis, or other fields
Addressing these knowledge gaps through systematic research would contribute significantly to the understanding of this compound and potentially uncover valuable applications.
Future Research Opportunities
Based on the identified knowledge gaps and the properties of structurally related compounds, several promising research directions for 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole include:
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Development and optimization of synthetic routes, exploring various methods for both the introduction of the [2-(ethanesulfonyl)ethyl] group and the bromination step
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Comprehensive characterization of physical, chemical, and spectroscopic properties using techniques such as NMR, mass spectrometry, IR spectroscopy, and X-ray crystallography
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Investigation of chemical reactivity, particularly focusing on transformations of the bromine substituent through cross-coupling reactions
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Biological activity screening, including antimicrobial, anti-inflammatory, anticancer, and other potential therapeutic applications
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Studies of metal coordination behavior and the development of metal complexes with potentially interesting properties
These research directions would contribute to a more complete understanding of 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole and potentially uncover valuable applications in pharmaceuticals, synthetic chemistry, or materials science.
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